N~1~-(3-ACETYLPHENYL)-2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]BUTANAMIDE
Description
N₁-(3-Acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 3-acetylphenyl group at the N₁ position and a sulfanyl-linked 1-phenyltetrazole moiety at the C₂ position.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-3-17(18(26)20-15-9-7-8-14(12-15)13(2)25)27-19-21-22-23-24(19)16-10-5-4-6-11-16/h4-12,17H,3H2,1-2H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQXUXOXRWBFES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(a) N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structure : Shares the butanamide core but differs in substituents:
- A 5-chloropyridin-3-yl group replaces the 3-acetylphenyl moiety.
- A pyrimidine ring with a cyclopropanesulfonamido group substitutes the tetrazole-sulfanyl unit.
- Pharmacological Relevance : This compound is patented as a human CTPS1 (cytidine triphosphate synthase 1) inhibitor for treating proliferative diseases like cancer. The chloropyridine and sulfonamido-pyrimidine groups enhance target specificity and potency compared to simpler tetrazole derivatives .
(b) N-(4-Butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Structure : Features an acetamide (shorter chain) backbone instead of butanamide.
- The N-substituent is a 4-butylphenyl group.
- Retains the tetrazole-sulfanyl motif but lacks the acetylphenyl group.
- Properties: The shorter acetamide chain reduces molecular weight (367.5 g/mol vs. However, the absence of the acetyl group may limit interactions with hydrophobic binding pockets .
Structural and Functional Comparison Table
Mechanistic and Pharmacokinetic Insights
- Tetrazole vs. Pyrimidine Moieties : The tetrazole ring in the target compound and analog may enhance metabolic stability compared to pyrimidine-based derivatives , as tetrazoles are less prone to oxidative degradation. However, pyrimidine-sulfonamido groups (as in ) provide stronger hydrogen-bonding interactions with target proteins, improving inhibitory potency.
- Chain Length Effects : The butanamide chain in the target compound and likely increases hydrophobicity and membrane permeability compared to the acetamide in , but may reduce solubility in aqueous media.
- Substituent Impact : The 3-acetylphenyl group in the target compound introduces a ketone functionality, which could participate in covalent binding or serve as a metabolic site (e.g., via acetylation). In contrast, the 4-butylphenyl group in contributes to lipophilicity without reactive groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
